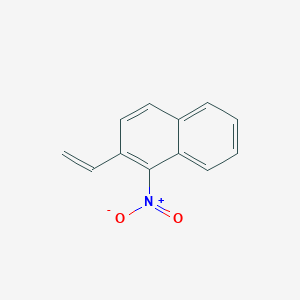

2-Ethenyl-1-nitronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-ethenyl-1-nitronaphthalene |

InChI |

InChI=1S/C12H9NO2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h2-8H,1H2 |

InChI Key |

FSRBJJYSPYXTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 1 Nitronaphthalene and Its Precursors

Direct Synthetic Routes via Naphthalene (B1677914) Functionalization

These methods begin with the simple bicyclic aromatic hydrocarbon, naphthalene, and introduce the nitro and ethenyl functionalities in a stepwise manner.

The introduction of a nitro group onto the naphthalene ring is a primary step in many synthetic strategies. Direct nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). The regioselectivity of this reaction is highly dependent on the reaction conditions, but the 1-nitro isomer is generally the major product due to kinetic control.

A variety of nitrating agents and systems have been developed to optimize the yield of 1-nitronaphthalene. The classical method involves the use of a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which can produce 1-nitronaphthalene in yields as high as 95%. scitepress.org Other methods have been explored to achieve high yields and selectivity under different conditions. For instance, carrying out the reaction in solvents like 1,4-dioxane (B91453) can facilitate homogeneous conditions and lead to high yields. scitepress.orggoogle.com Alternative nitrating agents such as acetyl nitrate (B79036) and cerium ammonium (B1175870) nitrate have also been employed. scitepress.org The use of inorganic nitrates supported on silica (B1680970) gel represents a more environmentally conscious approach to nitration. researchgate.net

Table 1: Selected Methods for the Nitration of Naphthalene to 1-Nitronaphthalene

| Nitrating Agent/System | Solvent/Conditions | Yield of 1-Nitronaphthalene | Reference |

| HNO₃ / H₂SO₄ | Two-phase system | ~95% | scitepress.org |

| HNO₃ / H₂SO₄ | 1,4-Dioxane | 96-97% | scitepress.org |

| 90% HNO₃ | Acetonitrile (B52724) | 85% | scitepress.org |

| Benzyltriphenylphosphonium nitrate / Ms₂O | Solvent-free | 99% | scitepress.org |

| Acetyl nitrate | Phosphonium (B103445) ionic liquid | 74% | scitepress.org |

| Bi(NO₃)₃ / Silica gel | Tetrahydrofuran (THF) | 76-88% | scitepress.org |

This table is interactive. You can sort and filter the data as needed.

Introducing an ethenyl (vinyl) group at the 2-position of naphthalene can be accomplished through a multi-step sequence starting with the acylation of naphthalene. The Friedel-Crafts acetylation of naphthalene with agents like acetic anhydride (B1165640) or acetyl chloride typically produces a mixture of 1-acetonaphthalene and 2-acetonaphthalene. google.com

A key strategy for synthesizing 2-vinylnaphthalene (B1218179) involves the selective transformation of this isomer mixture. The 2-acetonaphthalene isomer can be selectively hydrogenated to its corresponding alcohol, 2-methylnaphthyl carbinol, while the 1-acetonaphthalene remains largely unreacted. google.com Subsequent dehydration of the purified 2-methylnaphthyl carbinol yields the desired 2-vinylnaphthalene. google.com This process effectively installs an ethenyl group at the C2 position of the naphthalene ring system. google.com

To synthesize 2-ethenyl-1-nitronaphthalene, the nitration and ethenylation steps must be performed in a specific sequence. Two primary sequences can be considered:

Nitration followed by Ethenylation: This approach begins with the nitration of naphthalene to form 1-nitronaphthalene. The subsequent introduction of an ethenyl group at the 2-position of 1-nitronaphthalene would then be required. This can be challenging and typically involves methods discussed in section 2.2.

Ethenylation followed by Nitration: This sequence involves first preparing 2-vinylnaphthalene as described in section 2.1.2. Subsequently, the 2-vinylnaphthalene is subjected to regioselective nitration. Research has shown that the nitration of 2-vinylnaphthalene can yield the corresponding nitro-olefin. mdma.ch For example, the nitration of 2-vinylnaphthalene with nitrogen monoxide has been reported to produce the nitro-olefin in a 90% yield. mdma.ch Another study describes the nitration of vinylnaphthalene using a metal-free system with K₂S₂O₈, affording the nitrated product in a 55% yield. rsc.org The electrophilic attack of the nitronium ion (NO₂⁺) is directed to the activated positions of the naphthalene ring, with the 1-position being a favorable site.

Synthesis from Advanced Intermediates and Derivatization

These synthetic routes utilize naphthalene derivatives that are already functionalized, providing a more direct path to the target compound through transformations of existing functional groups.

Aminonaphthalenes are versatile intermediates in the synthesis of various naphthalene derivatives. The amino group can be converted into a diazonium salt, which is a highly useful intermediate for introducing a wide range of functional groups. atamanchemicals.com Diazotization reactions typically involve treating an aromatic amine with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium at low temperatures (0–5 °C). maxapress.com

The resulting diazonium salt can then undergo a variety of substitution reactions. A prominent example is the Sandmeyer reaction , where the diazonium group is replaced by a halide (e.g., -Br, -Cl) or a cyano group (-CN) using a copper(I) salt catalyst. wikipedia.orgnumberanalytics.com For instance, 2-aminonaphthalene (2-naphthylamine) can be converted to its diazonium salt and subsequently reacted with copper(I) bromide (CuBr) to yield 2-bromonaphthalene. numberanalytics.com This halogenated intermediate can then be further functionalized as described in the following section.

While direct conversion of an amino group to an ethenyl group via diazotization is not standard, the amino group serves as a synthetic handle to introduce other functionalities that facilitate the eventual installation of the ethenyl group. Unexpected reactions can also occur; for example, 1-nitronaphthalene was synthesized from 1-amino-5-nitronaphthalene through a diazotization method where the amino group was reductively removed. researchgate.net

One of the most powerful and convergent strategies for synthesizing this compound involves the use of a halogenated precursor, specifically 2-halo-1-nitronaphthalene.

The key intermediate, 2-bromo-1-nitronaphthalene , can be synthesized by the direct bromination of 1-nitronaphthalene using bromine in a suitable solvent like acetic acid. This intermediate is a versatile building block for introducing the ethenyl group via palladium-catalyzed cross-coupling reactions. lookchem.com

Several cross-coupling methodologies are applicable:

Suzuki Coupling: This reaction involves the coupling of the aryl halide (2-bromo-1-nitronaphthalene) with an organoboron reagent, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base. synarchive.comwikipedia.orglibretexts.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org

Stille Coupling: The Stille reaction couples the aryl halide with an organotin reagent, such as vinyltributyltin (Bu₃SnCH=CH₂). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

Heck Coupling: While the Heck reaction typically couples an aryl halide with an alkene, nrochemistry.comorganic-chemistry.org related methodologies can be used to achieve vinylation.

Table 2: Comparison of Cross-Coupling Reactions for Vinylation of 2-Bromo-1-nitronaphthalene

| Reaction Name | Vinylating Agent | Catalyst System | Key Advantages | Reference |

| Suzuki Coupling | Vinylboronic acid | Pd(0) complex + Base | Mild conditions, low toxicity of boron reagents | synarchive.comwikipedia.org |

| Stille Coupling | Vinyltributyltin | Pd(0) complex | High functional group tolerance | wikipedia.orguwindsor.ca |

This table is interactive. You can sort and filter the data as needed.

Another significant route starting from an advanced intermediate is the Wittig reaction . wikipedia.orglibretexts.org This approach requires the preparation of 1-nitro-2-naphthaldehyde (B10353) . This aldehyde can then react with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the carbon-carbon double bond, yielding this compound directly. dalalinstitute.commasterorganicchemistry.com The Wittig reaction is highly reliable for creating a double bond at a specific location. libretexts.org

Nitration of Ethenyl-Substituted Naphthalenes

The direct nitration of naphthalenes bearing an ethenyl (vinyl) substituent presents a viable route to obtaining this compound. Research has explored various nitrating agents and conditions to achieve this transformation, focusing on regioselectivity and yield. The vinyl group's sensitivity requires carefully controlled reaction conditions to prevent polymerization or oxidation.

One effective method involves the use of nitrogen monoxide (NO). In a study, the nitration of 2-vinylnaphthalene with nitrogen monoxide in 1,2-dichloroethane (B1671644) at room temperature resulted in the formation of this compound in a high yield of 90%. mdma.ch This procedure was part of a broader investigation into the nitration of various olefins, highlighting the efficacy of nitrogen monoxide as both a nitrogen source and an oxygenating reagent. mdma.ch The reaction proceeds under mild conditions, which is advantageous for preserving the delicate olefin structure. mdma.ch

Another developed methodology employs a metal-free system using sodium nitrite (NaNO₂) as the nitro source. rsc.org This approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant and trifluoroacetic acid (TFA) in an open atmosphere at room temperature. rsc.org Under these optimized conditions, the nitration of 2-vinylnaphthalene was successfully achieved, affording the desired product in a 55% yield. rsc.org This method is notable for its use of inexpensive and readily available reagents. rsc.org While the yield is more moderate compared to the nitrogen monoxide method, it provides an alternative pathway under different reaction conditions.

| Nitrating System | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrogen Monoxide (NO) | 2-Vinylnaphthalene | 1,2-dichloroethane, Room Temperature | 90% | mdma.ch |

| NaNO₂ / K₂S₂O₈ / TFA | 2-Vinylnaphthalene | Room Temperature, Open Atmosphere | 55% | rsc.org |

Nitronaphthalene Precursor Synthesis in Continuous Flow Systemsthieme-connect.com

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch reactors, particularly for highly exothermic reactions like nitration. thieme-connect.comresearchgate.net The synthesis of nitronaphthalene, a key precursor for various derivatives, has been systematically studied and optimized using continuous flow systems. figshare.com

One prominent approach involves the use of microreactors for the nitration of naphthalene to 1-nitronaphthalene using a mixed acid (nitric acid and sulfuric acid) system. researchgate.netfigshare.com In a detailed study, the effects of key parameters such as the molar ratio of nitric acid to naphthalene, residence time, reaction temperature, and sulfuric acid strength were comprehensively investigated. figshare.com Under optimized conditions within a microreactor, a high yield of 94.96% for 1-nitronaphthalene was achieved. figshare.com A significant advantage of this system is the superior heat transfer, which minimizes temperature spikes; the maximum overtemperature during the reaction was found to be only 3.78 °C, ensuring high yield and safety. figshare.com The process was also scaled up from a microreactor to a mesoscale flow reactor, demonstrating its potential for industrial production. figshare.com

A distinct and greener approach to naphthalene nitration has been developed using continuous mechanochemical synthesis in a vertical single-screw reactor. rsc.orgrsc.org This solvent-free method uses only nitric acid as the nitrating agent for solid naphthalene. rsc.org The process is highly intensified, with reaction times reduced from hours to just a few minutes. rsc.org For naphthalene, commercial-grade (69%) nitric acid at 70 °C resulted in complete conversion. rsc.org The absence of solvents significantly improves the process mass intensity (PMI) and reduces waste, making it an environmentally favorable alternative. rsc.org

| Reactor Type | Nitrating Agent | Key Parameters | Yield (1-Nitronaphthalene) | Reference |

|---|---|---|---|---|

| Microreactor / Mesoscale Flow Reactor | Mixed Acid (HNO₃/H₂SO₄) | Optimized Molar Ratios, Residence Time, and Temperature | 94.96% | figshare.com |

| Vertical Single-Screw Reactor | Nitric Acid (69%) | Solvent-free, 70 °C | Complete Conversion | rsc.org |

Reaction Pathways and Mechanistic Investigations of 2 Ethenyl 1 Nitronaphthalene

Reactivity of the Nitro Group

The nitro group significantly influences the electronic properties of the naphthalene (B1677914) ring, rendering it susceptible to specific types of transformations.

Reductive Transformations and Product Distribution Studies

Limited specific research on the reductive transformations of 2-ethenyl-1-nitronaphthalene necessitates drawing parallels from the well-established chemistry of related nitronaphthalenes. The reduction of the nitro group can proceed through various pathways, yielding a range of products depending on the reducing agent and reaction conditions.

Common reductive pathways for nitroaromatic compounds involve the progressive removal of oxygen atoms and the addition of hydrogen. The typical sequence of reduction products is as follows:

Nitroso (Ar-NO) → Hydroxylamine (B1172632) (Ar-NHOH) → Amine (Ar-NH2)

The distribution of these products is highly dependent on the chosen reduction method.

Catalytic Hydrogenation: This method, employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), is generally vigorous and leads to the complete reduction of the nitro group to an amine. For this compound, this would likely yield 2-ethenyl-1-naphthylamine. However, a significant challenge in this process is the potential for simultaneous reduction of the ethenyl group to an ethyl group, which would result in the formation of 2-ethyl-1-naphthylamine. The selectivity of this reaction would be a key area of investigation.

Metal-Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are common reducing agents. LiAlH4 is a potent reducer of nitro groups, often leading to the formation of azo compounds through the condensation of intermediate nitroso and hydroxylamine species. The reactivity of NaBH4 is generally milder and often requires a catalyst to effectively reduce nitro groups.

Dissolving Metal Reduction: This method, often using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), is a classic approach for the reduction of nitroarenes to the corresponding anilines. This method is generally effective for complete reduction to the amine.

A hypothetical study on the product distribution for the reduction of this compound might yield the following illustrative data:

| Reducing Agent/Conditions | Major Product(s) | Minor Product(s) |

| H2, Pd/C, 1 atm, Ethanol | 2-Ethenyl-1-naphthylamine | 2-Ethyl-1-naphthylamine |

| Sn, conc. HCl, 100°C | 2-Ethenyl-1-naphthylamine | - |

| LiAlH4, THF, 0°C to rt | Azo-bis(2-ethenylnaphthalene) | 2-Ethenyl-1-naphthylamine |

This table is illustrative and based on the known reactivity of related compounds, not on specific experimental data for this compound.

Oxidative Pathways and Nitro-Naphthoquinone Formation

The oxidation of nitronaphthalenes can be complex, with the outcome depending on the oxidant and the substitution pattern of the naphthalene ring. The presence of the deactivating nitro group generally makes the aromatic ring resistant to oxidation. stackexchange.com However, under strong oxidizing conditions, degradation of the ring system can occur.

The formation of nitro-naphthoquinones from this compound is a plausible but challenging transformation. The ethenyl group is highly susceptible to oxidation and would likely be the primary site of attack by common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or ozone (O3).

A potential, albeit likely low-yielding, pathway to a nitro-naphthoquinone would involve the selective oxidation of the unsubstituted ring of the naphthalene system. This would require carefully controlled reaction conditions to prevent the degradation of the ethenyl group. The expected product would be a nitrated juglone (B1673114) or naphthazarin derivative.

Nucleophilic Aromatic Substitution Investigations

The presence of the strongly electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, or in some cases a hydrogen atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the leaving group restores the aromaticity of the ring.

For this compound, SNAr reactions would be most likely to occur on the nitrated ring. If a suitable leaving group were present at the ortho or para position to the nitro group, substitution would be highly favored. For the parent compound, substitution of a hydrogen atom is also possible, though it typically requires strong nucleophiles and specific reaction conditions.

Kinetic studies of SNAr reactions on nitronaphthalenes have shown that the rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the position of the nitro group. hud.ac.uk The addition of the nucleophile to the aromatic ring is generally the rate-determining step. nih.gov

Reactivity of the Ethenyl Group

The ethenyl group, being an electron-rich double bond, is prone to reactions with electrophiles and participation in cycloaddition reactions.

Electrophilic Addition Reaction Mechanisms

The ethenyl group of this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation. In the case of this compound, the carbocation would be formed on the carbon adjacent to the naphthalene ring, where it can be stabilized by resonance.

Common electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate to yield the corresponding 1-(1-haloethyl)-2-nitronaphthalene.

Hydration: Acid-catalyzed addition of water would result in the formation of 1-(1-hydroxyethyl)-2-nitronaphthalene, following Markovnikov's rule. youtube.comleah4sci.com

Halogenation: The addition of halogens (e.g., Br2, Cl2) would lead to the formation of a dihaloalkane, 1-(1,2-dihaloethyl)-2-nitronaphthalene.

Cycloaddition Reactions, Including Diels-Alder Processes

The ethenyl group can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The nitro group on the naphthalene ring of this compound would act as an electron-withdrawing group, increasing the dienophilicity of the ethenyl group.

A hypothetical Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) adduct. The stereochemistry of the product would be governed by the endo rule, which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions in the transition state.

In addition to Diels-Alder reactions, the ethenyl group could also participate in other types of cycloadditions, such as [2+2] cycloadditions and 1,3-dipolar cycloadditions. wikipedia.orgchem-station.com In a 1,3-dipolar cycloaddition, a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) would react with the ethenyl group to form a five-membered heterocyclic ring. wikipedia.orgchem-station.com

Photochemical and Photophysical Reaction Mechanisms

The photochemistry of this compound is dominated by the nitronaphthalene chromophore, which is known for its complex and rapid excited-state dynamics.

Direct absorption of ultraviolet or visible light by nitronaphthalene derivatives initiates their degradation. Studies on the atmospheric photolysis of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), which serve as close models, reveal that these compounds undergo decomposition leading to a variety of products. scilit.com The reaction pathways involve fragmentation of the aromatic system and modification of the substituent groups.

Under simulated sunlight conditions, the primary photolysis products identified for nitronaphthalenes include:

Simple organic and inorganic acids such as formic acid, acetic acid, nitrous acid, and nitric acid. scilit.com

Partially decomposed aromatic compounds, including 1- and 2-naphthol (B1666908), 2-carboxybenzaldehyde, and nitrobenzoic acid. scilit.com

These findings suggest that the direct photolysis of this compound in environmental contexts would lead to its degradation into smaller, more oxidized species, contributing to its removal from the environment. The photolysis half-life for 1-nitronaphthalene has been measured to be as short as 0.5 hours, indicating a significant potential for photodegradation. nih.gov

Nitronaphthalenes are effective photosensitizers due to the high quantum yield of their triplet excited state. researchgate.net Upon absorption of a photon, this compound is promoted to a singlet excited state (¹NN), which rapidly undergoes intersystem crossing to the more stable triplet excited state (³NN).

This triplet state is a key reactive intermediate. It is a potent oxidizing agent and can participate in several photosensitized reactions:

Energy Transfer: The triplet state can transfer its energy to other molecules, such as molecular oxygen (O₂), to generate singlet oxygen (¹O₂), a highly reactive species. The quenching rate constant for the triplet state of 1-nitronaphthalene by oxygen is very high, on the order of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org

Electron Transfer: The triplet state can act as an oxidant, accepting an electron from other species. For example, the triplet state of 1-nitronaphthalene has been shown to oxidize halide anions (like Br⁻ and I⁻) to form dihalogen radical anions (X₂•⁻). acs.org It can also react with hydroxide (B78521) ions (OH⁻) to generate hydroxyl radicals (•OH). researchgate.net

These processes demonstrate that irradiated this compound can generate a host of reactive oxygen species and radical intermediates, driving secondary chemical transformations in its vicinity.

A defining characteristic of nitronaphthalenes is their ultrafast excited-state dynamics. acs.orgnih.gov Following photoexcitation to the first singlet state (S₁), the molecule undergoes exceptionally efficient intersystem crossing (ISC) to the triplet manifold (Tₙ) on a sub-picosecond timescale. nih.govresearchgate.net

Experimental and computational studies on 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene (B1630592) have elucidated this mechanism:

Ultrafast ISC: The decay of the S₁ state occurs in less than 200 femtoseconds (fs). acs.org For 1-nitronaphthalene, the S₁ lifetime is 100 fs or less, making it one of the fastest measured multiplicity changes for an organic molecule. researchgate.netnih.gov

Mechanism: This rapid ISC is attributed to a strong spin-orbit coupling between the initially populated S₁ (ππ) state and a nearby receiver triplet state (Tₙ) that possesses significant nπ character. acs.orgnih.gov The small energy gap between these states facilitates a highly efficient, non-adiabatic transition. researchgate.net

High Triplet Quantum Yield: The efficiency of this process results in a very high triplet quantum yield (Φ_T), while the fluorescence quantum yield is correspondingly low, as the S₁ state is depopulated too quickly for significant light emission to occur. nih.govresearchgate.net

The table below summarizes the triplet quantum yields for several nitronaphthalene derivatives, illustrating the efficiency of the ISC process.

After initial population in a higher triplet state (Tₙ), the molecule undergoes rapid internal conversion and vibrational cooling to populate the lowest triplet state (T₁), which has a much longer lifetime (on the order of microseconds) before returning to the ground state. dtic.mil

The photochemical and photophysical behavior of this compound is significantly influenced by its surrounding environment, such as the solvent.

Solvent Polarity and Hydrogen Bonding: The polarity of the solvent affects the relative energies of the excited singlet and triplet states. In nonpolar solvents like cyclohexane, the S₁ lifetime of 1-nitronaphthalene is approximately twice as long as in polar solvents. researchgate.netnih.gov This is because polar environments can stabilize charge-transfer states, offering alternative non-radiative decay pathways that compete with intersystem crossing. acs.org

Photodegradation Rates: The rate of photodegradation is highly solvent-dependent. For a range of nitro-polycyclic aromatic hydrocarbons, the degradation rates were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > CH₃CN. researchgate.net The presence of water in organic solvents like acetonitrile (B52724) or DMF tends to slow the degradation rate. researchgate.net

Aqueous Phase Reactivity: In aqueous solutions, factors such as pH and the presence of dissolved species like nitrites and halides can alter reaction pathways. acs.orgacs.org For instance, the triplet state of 1-nitronaphthalene can react with dissolved ions, a pathway that is unavailable in non-ionic organic solvents. acs.org

These findings indicate that the environmental fate and photoreactivity of this compound cannot be described by a single pathway but depend critically on the specific conditions of the matrix in which it is found.

Investigation of Ring Substitution and Aromatic Reactivity

The aromatic reactivity of this compound, particularly towards electrophilic aromatic substitution (EAS), is governed by the combined electronic effects of the nitro (-NO₂) and ethenyl (-CH=CH₂) substituents on the naphthalene ring system.

Naphthalene itself preferentially undergoes electrophilic attack at the C1 (α) position over the C2 (β) position because the carbocation intermediate formed via α-attack is better stabilized by resonance. wordpress.comyoutube.com In this compound, the substituents introduce strong and often competing directing effects.

Nitro Group (-NO₂) at C1: The nitro group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. As a meta-director, it directs incoming electrophiles to positions C3, C5, and C7 relative to its own position. However, its deactivating effect is felt throughout the entire ring system.

Ethenyl Group (-CH=CH₂) at C2: The ethenyl (vinyl) group is an activating group, donating electron density to the ring via resonance. It is an ortho, para-director, meaning it directs incoming electrophiles to positions C1, C3 (ortho), and C6 (para).

Regioselectivity: Predicting the major substitution site is complex.

Position C3: Attack here is favored by the activating ethenyl group (ortho) but disfavored by the nitro group (which prefers meta).

Position C6: This site is activated by the ethenyl group (para), making it a plausible site for substitution.

Positions C5 and C7: These positions are meta to the deactivating nitro group, which is a favorable orientation for that substituent, but they receive no activation from the ethenyl group.

Position C4 and C8: These positions are ortho and peri to the deactivating nitro group, respectively, and are thus strongly deactivated. Steric hindrance at the C8 position would also be significant.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the interplay of the intrinsic reactivity of the naphthalene core and the directing effects of the two substituents: the deactivating nitro group (-NO₂) and the activating ethenyl (vinyl) group (-CH=CH₂).

Naphthalene is inherently more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution on the naphthalene ring system preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate (also known as a Wheland intermediate or arenium ion) formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgwordpress.com

The substituents on the this compound molecule exert powerful and conflicting directing effects:

The Nitro Group (-NO₂): Located at the C1 position, the nitro group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a negative inductive effect (-I) and a negative mesomeric effect (-M). youtube.com This deactivation is most pronounced at the ortho and para positions relative to the substituent. Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the C3, C6, and C8 positions. youtube.comcognitoedu.org

The Ethenyl (Vinyl) Group (-CH=CH₂): Positioned at C2, the ethenyl group is an activating group. It donates electron density to the aromatic system via resonance (+M effect), thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. This activating effect is strongest at the ortho (C1, C3) and para (C6) positions, making the ethenyl group an ortho, para-director.

The combination of these effects on the this compound substrate leads to a complex reactivity pattern. The ring bearing both substituents is strongly deactivated by the nitro group, which generally overrides the activating effect of the ethenyl group. Therefore, electrophilic substitution is expected to be significantly slower than on unsubstituted naphthalene and will likely occur on the unsubstituted ring (the ring containing C5-C8).

The predicted regioselectivity for an incoming electrophile (E⁺) can be summarized as follows:

| Position | Influence of C1-NO₂ Group | Influence of C2-CH=CH₂ Group | Combined Effect/Prediction |

| C3 | meta (directing) but deactivated | ortho (directing) and activated | Unlikely due to strong deactivation by -NO₂ and potential steric hindrance. |

| C4 | para (strongly deactivated) | - | Highly unlikely due to strong deactivation by -NO₂. |

| C5 | para-like (deactivated) | - | Possible site. This is an α-position, favored by naphthalene's intrinsic reactivity. |

| C6 | meta-like (directing) | para-like (directing) | Possible site, but less favored as it is a β-position. |

| C7 | ortho-like (deactivated) | - | Unlikely. It is a β-position and deactivated. |

| C8 | meta-like (directing) | - | Possible site. This is an α-position, but may experience steric hindrance from the peri C1-NO₂ group. |

Based on this analysis, electrophilic attack is most probable at the α-positions of the unsubstituted ring, namely C5 and C8 . The powerful deactivating nature of the nitro group makes substitution on the first ring (at C3 or C4) highly unfavorable. Between C5 and C8, the ultimate product distribution would likely be influenced by steric factors and the specific reaction conditions.

Grignard Reagent Interactions and Addition Mechanisms

Grignard reagents (RMgX) are potent nucleophiles and strong bases that can interact with this compound at multiple sites. masterorganicchemistry.com However, reactions of Grignard reagents with nitroarenes are well-documented and typically involve addition to the nitro-activated aromatic system rather than reaction with the ethenyl group. rsc.orgrsc.org

Research on the analogous compound, 2-methoxy-1-nitronaphthalene (B3031550), provides significant insight into the probable reaction pathways. rsc.org The interaction is not a simple substitution but rather an addition to the naphthalene ring, with the specific outcome being highly dependent on the nature of the Grignard reagent's organic component (R-group). rsc.org

Reaction Pathways:

Alkyl Grignard Reagents: Reagents such as methyl-, ethyl-, and isopropylmagnesium bromide react with the nitronaphthalene system almost exclusively via 1,6-conjugate addition . rsc.org This involves the nucleophilic attack of the alkyl group at the C6 position of the naphthalene ring.

Aryl Grignard Reagents: Phenylmagnesium bromide (PhMgBr) yields a mixture of products arising from 1,4-addition and reductive 1,2-addition . rsc.org

The product distribution for the reaction of various Grignard reagents with the model compound 2-methoxy-1-nitronaphthalene is detailed below.

| Grignard Reagent | R-Group | Major Product Type(s) |

| CH₃MgBr | Methyl | 1,6-Addition |

| C₂H₅MgBr | Ethyl | 1,6-Addition |

| i-C₃H₇MgBr | Isopropyl | 1,6-Addition |

| PhCH₂MgBr | Benzyl | 1,6-Addition |

| PhMgBr | Phenyl | 1,4-Addition & Reductive 1,2-Addition |

Data derived from studies on 2-methoxy-1-nitronaphthalene as an analogue. rsc.orgrsc.org

Mechanistic Investigations:

The reaction between Grignard reagents and nitronaphthalenes is proposed to proceed through a single-electron transfer (SET) mechanism. rsc.org This mechanism is favored over a direct nucleophilic attack, particularly for nitroaromatic compounds which are excellent electron acceptors.

The SET mechanism can be described in the following steps:

Electron Transfer: The Grignard reagent transfers a single electron to the this compound molecule. This forms a nitronaphthalene radical anion and a Grignard-derived radical cation. rsc.orgresearchgate.net

Radical Combination: The two radical species, held in close proximity within a solvent cage, collapse to form the addition product. This is referred to as geminate combination. rsc.org A smaller portion of the radicals may diffuse out of the solvent cage before reacting (non-geminate combination), which can lead to different product distributions.

Rearomatization/Workup: The initial adduct is typically unstable and is worked up, often by oxidation, to yield the final substituted nitronaphthalene product. rsc.org

The evidence for the SET mechanism includes the observed reactivity order of different alkyl Grignard reagents (e.g., i-Pr > Et > Me), which correlates with their ease of oxidation (i.e., their ability to donate an electron). rsc.org Furthermore, experiments using radical clock reagents, such as hex-5-enylmagnesium bromide, yield cyclized products, which is a hallmark of radical intermediates. rsc.org

Theoretical and Computational Chemistry Studies of 2 Ethenyl 1 Nitronaphthalene

Electronic Structure and Molecular Orbital Analyses

The electronic architecture of 2-ethenyl-1-nitronaphthalene is governed by the interplay of the electron-withdrawing nitro group (–NO₂) and the π-conjugated ethenyl (vinyl) group (–CH=CH₂) on the naphthalene (B1677914) scaffold. Quantum chemical investigations, particularly using Density Functional Theory (DFT), provide insight into this molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A comprehensive study on 2-vinylnaphthalene (B1218179) using the B3LYP/6-31+G(d,p) model provides a baseline for understanding the ethenyl-substituted naphthalene system. researchgate.net The introduction of a strong electron-withdrawing nitro group at the C1 position is predicted to significantly modulate these electronic properties. The nitro group drastically lowers the energy of the LUMO, consequently reducing the HOMO-LUMO energy gap. arpgweb.com A smaller energy gap generally implies higher chemical reactivity and is a key factor in the molecule's electronic transitions. researchgate.net

Natural Bond Orbital (NBO) analysis further clarifies the electronic landscape. In 2-vinylnaphthalene, significant stabilization energies are observed due to π→π interactions, indicating electron delocalization across the aromatic system and the vinyl substituent. researchgate.net For this compound, the C1–NO₂ bond would introduce powerful resonance effects, withdrawing electron density from the naphthalene rings and creating regions of high electrophilicity, particularly at positions ortho and para to the nitro group. This electron-withdrawing character is expected to increase the molecule's global electrophilicity index (ω), classifying it as a strong electrophile in polar reactions. conicet.gov.arjmaterenvironsci.com

Table 1: Calculated Electronic Properties of 2-Vinylnaphthalene Data sourced from a computational study using the B3LYP/6-31+G(d,p) model. researchgate.net

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.58 eV |

| HOMO-LUMO Gap (ΔE) | 4.27 eV |

| Dipole Moment (μ) | 0.07 Debye |

The addition of a nitro group at the C1 position would be expected to significantly increase the dipole moment and decrease the HOMO-LUMO gap, enhancing its reactivity.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For a molecule like this compound, DFT methods such as B3LYP and M06-2X are commonly employed to locate and characterize stationary points (reactants, intermediates, transition states, and products) along a reaction coordinate. conicet.gov.arresearchgate.net

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction step. Its computational characterization involves not only optimization of its geometry but also a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, reactions could include electrophilic addition to the ethenyl group or Diels-Alder reactions where the nitro-activated ring acts as the dienophile. conicet.gov.ar In a DFT study on the dearomatization of vinylnaphthalenes, the transition state for a formal [4+2] cycloaddition was characterized by the lengths of the forming bonds. nih.gov Similarly, in the nitration of substituted naphthalenes, the transition states for the formation of σ-complexes were optimized, revealing asynchronous bond formation processes. jmaterenvironsci.com The geometric parameters of a calculated transition state, such as the lengths of breaking and forming bonds, provide a snapshot of the atomic arrangement at the peak of the activation barrier. jmaterenvironsci.com

The activation energy (Ea) is the energy difference between the reactants and the transition state, and it is the primary determinant of the reaction rate. Computational chemistry provides reliable estimates of these barriers. For instance, DFT calculations on the synthesis of substituted naphthalenes via 6π-electrocyclization determined the activation free energy barrier for the rate-determining step to be 31.1 kcal/mol, which was considered reasonable for the experimental reaction conditions (120°C). nih.gov In another study on the dearomatization of vinylnaphthalene, the energy barrier for a [2+2] cycloaddition was found to be 5.6 kcal/mol higher than that for the competing [4+2] pathway, explaining the observed product selectivity. nih.gov Similar computational approaches would be essential to predict the kinetic feasibility of various potential reactions of this compound.

Mapping the energetics of an entire reaction pathway involves calculating the relative free energies of all reactants, intermediates, transition states, and products. This provides a comprehensive thermodynamic and kinetic profile of the reaction. DFT calculations have been successfully used to map the energy profiles for complex, multi-step reactions involving naphthalene derivatives. nih.govnih.gov A study on the reaction of 1-nitronaphthalene (B515781) showed it to be a domino process involving a polar Diels-Alder reaction followed by an elimination, with the initial cycloaddition being the rate-determining step. conicet.gov.ar The resulting energy profile visualizes the entire process, showing the relative stability of all species and the energy barriers connecting them, thereby offering a complete mechanistic picture.

Table 2: Illustrative Reaction Energetics from a DFT Study on Naphthalene Derivative Synthesis Data sourced from a DFT study on the transmutation of isoquinolines to naphthalenes. nih.gov Energies are given in kcal/mol.

| Species | Description | Relative Free Energy (ΔG) |

| IM-2 | Triene Intermediate | 0.0 |

| TS-2 | 6π-Electrocyclization Transition State | +31.1 |

| IM-4 | Cyclized Intermediate | -6.4 |

| Product | Naphthalene + Byproduct | -37.5 |

Conformational Analysis and Steric Effects

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. libretexts.org For this compound, key conformational flexibility exists in the orientation of the ethenyl and nitro groups relative to the naphthalene plane.

The nitro group at the C1 position experiences significant steric hindrance from the hydrogen atom at the C8 position (a peri interaction). This forces the nitro group to twist out of the plane of the naphthalene ring to minimize steric repulsion. In 1-nitronaphthalene, this dihedral angle is reported to be around 27.7° to 55.4°, depending on the specific derivative. walshmedicalmedia.com This twisting can disrupt π-conjugation between the nitro group and the aromatic system, a factor that influences the molecule's electronic properties and reactivity.

Simultaneously, the ethenyl group at the C2 position also has rotational freedom around its bond to the ring. Computational studies on 2-vinylnaphthalene have explored its stable conformations. researchgate.net The relative orientation of the ethenyl and nitro groups in this compound would be governed by a balance of steric repulsion and conjugative stabilization. The most stable conformer would seek to minimize steric clashes between the vinyl group, the nitro group, and adjacent hydrogens while maximizing π-orbital overlap across the entire system. The steric bulk of substituents is a critical factor in determining conformational preferences. libretexts.org

Solvent Effects on Reactivity through Computational Modeling

The solvent environment can profoundly influence chemical reactivity by stabilizing or destabilizing reactants, transition states, and products. Computational chemistry models these effects using various approaches, most commonly through implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and effective for capturing bulk electrostatic effects. Studies on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that photodegradation rates are highly dependent on solvent polarity, with rates generally decreasing as solvent polarity increases. researchgate.net Computational studies using PCM can rationalize these trends by calculating the differential solvation of the ground and transition states.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For reactions involving highly polar or structured solvents like ionic liquids, an explicit model may be necessary to accurately reproduce experimental observations. frontiersin.org For this compound, computational modeling of solvent effects would be crucial for predicting its reactivity in different media, for example, in polar versus non-polar solvents during synthesis or in aqueous environments relevant to its environmental fate. acs.org

Spectroscopic Parameter Prediction and Interpretation Methodologies

Theoretical and computational chemistry offer powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing various quantum chemical methods, it is possible to simulate vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra provide valuable insights into the molecule's electronic structure, bonding, and the nature of its excited states, aiding in the interpretation of experimental data.

The primary methodologies for these predictions are rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)) is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netnih.gov

Vibrational Spectra (IR and Raman)

The prediction of infrared (IR) and Raman spectra begins with the optimization of the molecule's ground-state geometry using DFT methods. Following geometry optimization, harmonic vibrational frequencies are calculated. These calculations determine the energies of the normal modes of vibration. It is a standard practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the anharmonicity of real molecular vibrations. acs.org

The intensities of IR bands are determined from the derivatives of the dipole moment with respect to the normal coordinates, while Raman intensities are calculated from the derivatives of the polarizability. techconnect.org The Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific types of molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. researchgate.netnepjol.info

For a molecule like this compound, key vibrational modes of interest include the stretching vibrations of the nitro group (NO₂), the C=C stretching of the ethenyl group, and the various C-H and C-C stretching and bending modes of the naphthalene ring system. The theoretical investigation of a closely related compound, 2-vinylnaphthalene (2-ethenylnaphthalene), using the B3LYP/6-31+G(d,p) level of theory, provides a basis for understanding the vibrational characteristics of the ethenyl-naphthalene framework. researchgate.net The introduction of the nitro group at the C1 position would be expected to significantly influence the vibrational frequencies and intensities, particularly of the adjacent ethenyl group and the naphthalene ring, due to its strong electron-withdrawing nature.

Table 1: Predicted Key Vibrational Frequencies for a 2-Ethenylnaphthalene Framework This table is illustrative and based on data for 2-vinylnaphthalene, a related compound. The presence of a nitro group in this compound would alter these values.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |

| C-H stretch (vinyl) | ~3080 | Asymmetric stretching of =CH₂ |

| C-H stretch (vinyl) | ~3030 | Stretching of =CH- |

| C=C stretch (vinyl) | ~1630 | Stretching of the ethenyl double bond |

| C-C stretch (ring) | ~1600, ~1510 | Aromatic ring stretching |

| NO₂ stretch (sym) | ~1350 | Symmetric stretching of the nitro group |

| NO₂ stretch (asym) | ~1530 | Asymmetric stretching of the nitro group |

| C-H out-of-plane bend | ~990, ~910 | Bending of vinyl C-H bonds |

Electronic Absorption Spectra (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Visible absorption spectra. faccts.deresearchgate.net The calculation provides the vertical excitation energies from the ground electronic state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. gaussian.com The choice of functional is critical, as standard functionals can sometimes struggle with charge-transfer excitations, which are likely to be important in nitroaromatic compounds. researchgate.net

The UV-Vis spectrum of this compound is expected to be characterized by π→π* transitions within the aromatic system. The presence of both the ethenyl and the nitro groups extends the conjugation of the naphthalene core, which typically leads to a bathochromic (red) shift of the absorption maxima compared to naphthalene itself. The nitro group, being a strong chromophore, will introduce its own characteristic absorptions and significantly perturb the electronic transitions of the parent naphthalene system. rsc.org Solvation effects are also important and can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Table 2: Illustrative Predicted Electronic Transitions for a Nitronaphthalene System This table is a generalized representation based on typical TD-DFT results for nitronaphthalene derivatives. Specific values for this compound would require dedicated calculations.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350-400 | Low to Moderate | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280-320 | Moderate to High | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S₀ → Sₙ | < 250 | High | Deeper π→π transitions |

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP). imist.maresearchgate.net The calculation provides the absolute isotropic shielding values for each nucleus. To obtain the chemical shifts (δ), these shielding values are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma

δ_sample = σ_TMS - σ_sample

The accuracy of the predicted chemical shifts depends on the level of theory and the proper treatment of conformational flexibility and solvent effects. For this compound, the electron-withdrawing nitro group is expected to have a significant deshielding effect on the protons and carbons of the naphthalene ring, particularly those in close proximity (peri and ortho positions). The ethenyl group will also influence the chemical shifts, with its vinyl protons appearing in a characteristic region of the ¹H NMR spectrum.

Table 3: Representative Calculated ¹³C NMR Chemical Shifts This table presents hypothetical, illustrative values for the carbon atoms of this compound to demonstrate the expected trends from a GIAO-DFT calculation. Actual values would require specific computation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (with NO₂) | ~145-150 | Strongly deshielded by nitro group |

| C2 (with ethenyl) | ~135-140 | Deshielded by ethenyl and nitro influence |

| C8 | ~128-132 | Deshielded due to peri-interaction with NO₂ |

| Cα (vinyl) | ~130-135 | Olefinic carbon attached to the ring |

| Cβ (vinyl) | ~115-120 | Terminal olefinic carbon |

| Other Ring Carbons | ~120-130 | Varied shielding based on distance from substituents |

Advanced Spectroscopic and Analytical Research Techniques for 2 Ethenyl 1 Nitronaphthalene Systems

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the molecular framework. uobasrah.edu.iqslideshare.net For a molecule like 2-Ethenyl-1-nitronaphthalene, both ¹H and ¹³C NMR are indispensable for confirming its unique structure by identifying the chemical environment of each proton and carbon atom.

In the synthesis of nitrated polycyclic aromatic hydrocarbons, NMR spectroscopy serves as a definitive tool for identifying the final products and any potential intermediates. uobasrah.edu.iq While specific spectral data for this compound is not widely published, a detailed analysis can be constructed based on well-documented spectra of analogous compounds like 2-methyl-1-nitronaphthalene (B1630592) and 1-nitronaphthalene (B515781). nih.govresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the vinyl group protons and the aromatic protons on the naphthalene (B1677914) ring. The vinyl protons typically appear in the δ 5.0-7.0 ppm range, exhibiting characteristic splitting patterns (geminal, cis, and trans coupling). The six aromatic protons would resonate further downfield, generally between δ 7.5 and 9.0 ppm, with their multiplicity and coupling constants revealing their precise positions on the substituted naphthalene core.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the two vinyl carbons and the ten carbons of the naphthalene ring. nih.gov The carbon atom attached to the nitro group (C1) would be significantly deshielded. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would allow for the unambiguous assignment of all proton and carbon signals by establishing proton-proton and proton-carbon connectivities. slideshare.netruiacollege.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as 2-methyl-1-nitronaphthalene and other substituted naphthalenes. nih.govresearchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 9.0 | 120 - 135 |

| Aromatic Quaternary C | - | 125 - 150 |

| Vinylic C-H | 5.0 - 7.0 | 115 - 140 |

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent molecular processes, such as conformational changes. unibas.it In this compound, a key conformational feature is the rotation around the C1-N bond. Due to steric hindrance between the nitro group and the hydrogen atom at the C8 position (a peri-interaction), this rotation is restricted. liverpool.ac.uk

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals, particularly for the protons near the nitro group (e.g., at the C8 and C2 positions). unibas.it At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational stability. unibas.it

Vibrational Spectroscopy Methodologies (FT-IR, Raman) in Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.commt.com These two techniques are often used in a complementary fashion; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the nitro (-NO₂), vinyl (-CH=CH₂), and substituted naphthalene moieties. The most prominent and diagnostic peaks are those associated with the nitro group.

Nitro Group (NO₂): The asymmetric and symmetric stretching vibrations of the nitro group are very strong in the IR spectrum. These typically appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net These bands are crucial for confirming the presence of the nitro substituent.

Vinyl Group (C=C-H): The C=C stretching vibration of the ethenyl group is expected around 1630 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 910-990 cm⁻¹ region.

Aromatic Ring (Naphthalene): The aromatic C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. scialert.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | Strong | Medium |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 | Strong | Strong |

| Vinyl (-CH=CH₂) | C=C Stretch | ~1630 | Medium | Strong |

| Vinyl (-CH=CH₂) | C-H Out-of-plane bend | ~910-990 | Strong | Weak |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

Mass Spectrometry (MS) in Mechanistic and Product Identification Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). bu.edu.eg This precision allows for the unambiguous determination of a compound's molecular formula. The nominal mass of this compound (C₁₂H₉NO₂) is 199 amu. However, multiple chemical formulas could potentially correspond to this nominal mass.

HRMS distinguishes between these possibilities by measuring the exact mass. For example, the exact mass of C₁₂H₉NO₂ is 199.06333 u. This value is unique and can be used to differentiate it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions), thereby confirming the molecular formula with high confidence. neu.edu.trbu.edu.eg Studies on related nitronaphthalene compounds frequently use tandem mass spectrometry to analyze fragmentation pathways, which typically involve the loss of NO₂, NO, and CO, further corroborating the proposed structure. researchgate.net

Table 3: HRMS for Molecular Formula Confirmation of a Compound with Nominal Mass 199

| Molecular Formula | Exact Mass (u) | Difference from C₁₂H₉NO₂ (mmu) |

|---|---|---|

| C₁₂H₉NO₂ | 199.06333 | 0.00 |

| C₁₁H₇N₃O | 199.06401 | +0.68 |

| C₁₃H₁₃O | 199.09662 | +33.29 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex organic molecules like this compound. acs.orguakron.edu This technique involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. uakron.edu The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural characterization. uakron.edulibretexts.org

In the context of nitronaphthalene derivatives, electron impact ionization (EI) is a common method to generate the initial molecular ion. researchgate.net The fragmentation of the radical cation formed often involves characteristic losses of neutral fragments, which can be inferred from the mass-to-charge (m/z) ratios of the observed ions. uni-saarland.de For nitrated compounds, common fragmentation pathways include the loss of the nitro group (NO2) or related species. The presence of the ethenyl group in this compound would introduce additional fragmentation pathways, such as the loss of ethene or related radicals.

A hypothetical fragmentation of this compound in an MS/MS experiment could involve the following steps:

Ionization of the molecule to form the molecular ion [M]+•.

Fragmentation of the molecular ion through various pathways, including:

Loss of the nitro group (NO2•).

Loss of a hydroxyl radical (•OH) after rearrangement.

Cleavage of the ethenyl group.

Sequential losses leading to smaller, stable aromatic ions.

The relative abundance of these fragment ions would provide insights into the stability of different parts of the molecule and the preferred fragmentation routes.

Chromatographic Methodologies for Separation and Purity Assessmentresearchgate.netscielo.brresearchgate.netufz.deresearchgate.netnih.gov

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the volatility and polarity of the compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Speciesresearchgate.netufz.deresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govasianpubs.org In the context of nitronaphthalenes, GC-MS has been successfully employed for their determination in various matrices. researchgate.net For the analysis of this compound, a capillary column, such as a TG5-SilMS, would be suitable for separation. scitepress.org

The typical GC-MS analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the chromatographic column. scitepress.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column oven is programmed to increase over time to elute compounds with different boiling points. nih.gov

Following separation by GC, the eluting compounds enter the mass spectrometer for detection and identification. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net

| GC-MS Parameter | Typical Value/Condition | Reference |

| Column Type | Capillary (e.g., Rxi-5Sil MS, TG5-SilMS) | nih.govscitepress.org |

| Carrier Gas | Helium | scitepress.org |

| Injection Mode | Split/Splitless | scitepress.org |

| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 280°C) | scitepress.org |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Detector | Quadrupole or Time-of-Flight Mass Analyzer | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Speciesresearchgate.net

High-performance liquid chromatography (HPLC) is the method of choice for the separation and analysis of non-volatile or thermally labile compounds. For nitronaphthalene derivatives, reversed-phase HPLC is commonly used. sielc.comresearchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. analytical-sales.com

Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, have shown unique selectivity for the separation of nitronaphthalene isomers, suggesting interactions beyond simple hydrophobicity, possibly including π–π interactions and charge-transfer mechanisms. analytical-sales.comchromatographyonline.com

| HPLC Parameter | Typical Value/Condition | Reference |

| Column Type | Reversed-phase (e.g., C18, PFP) | sielc.comchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | sielc.comanalytical-sales.com |

| Elution Mode | Isocratic or Gradient | analytical-sales.com |

| Detector | UV-Vis or Mass Spectrometry (LC-MS) | scielo.brresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |

Thin-Layer Chromatography (TLC) in Reaction Monitoringscielo.brresearchgate.net

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. researchgate.netyoutube.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. youtube.com

For the synthesis of a compound like this compound, a small aliquot of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. rsc.org The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of n-hexane and ethyl acetate. The separated spots are visualized, typically under UV light, and their retention factors (Rf values) are compared. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studiesscielo.brresearchgate.netyoutube.com

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the photochemical properties of molecules like this compound. researchgate.net This method measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.

In photochemical studies, UV-Vis spectroscopy is used to monitor the degradation of the compound upon irradiation with light of specific wavelengths. researchgate.net The rate of photolysis can be determined by measuring the decrease in the absorbance at a specific wavelength over time. researchgate.net Furthermore, the formation of photoproducts can often be detected by the appearance of new absorption bands in the UV-Vis spectrum. mdpi.com

Femtosecond transient absorption spectroscopy, an advanced UV-Vis technique, can be used to study the ultrafast dynamics of the excited states of nitronaphthalene derivatives, providing insights into processes like intersystem crossing. acs.org Studies on related compounds like 1-nitronaphthalene have shown that the excited triplet state can play a significant role in its photochemical reactions. nih.gov

Electrochemical Methodologies (Cyclic Voltammetry) in Redox Behavior Researchyoutube.comchromatographyonline.com

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. libretexts.orgbanglajol.info It provides information about the reduction and oxidation potentials of a molecule and the stability of the resulting redox states. basinc.com

In a typical CV experiment, the potential of a working electrode is scanned linearly in both the forward and reverse directions, and the resulting current is measured. libretexts.org For a nitroaromatic compound like this compound, the reduction of the nitro group is a key electrochemical process. researchgate.net The cyclic voltammogram would show a cathodic peak corresponding to the reduction of the nitro group and, if the process is reversible, an anodic peak on the reverse scan corresponding to the oxidation of the reduced species. researchgate.net

Applications in Materials Science and Polymer Chemistry Research

Monomeric Role in Polymer Synthesis

The vinyl group attached to the naphthalene (B1677914) ring system makes 2-ethenyl-1-nitronaphthalene a potential monomer for the synthesis of novel polymers. The presence of the bulky, rigid nitronaphthalene side group would be expected to impart unique thermal and mechanical properties to the resulting polymer, while the nitro group offers a site for further chemical modification.

The ethenyl group of this compound is susceptible to radical polymerization, a common and versatile method for creating vinyl polymers. In a typical radical polymerization process, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), would be used to generate initial radicals. These radicals would then react with the double bond of the this compound monomer, initiating a chain reaction that leads to the formation of a long polymer chain, poly(this compound).

The polymerization kinetics and the properties of the resulting polymer would be significantly influenced by the steric hindrance and electronic effects of the 1-nitronaphthalene (B515781) group. The bulky nature of this group could potentially slow down the rate of polymerization compared to smaller vinyl monomers like styrene. Furthermore, the electron-withdrawing nature of the nitro group would affect the reactivity of the vinyl group and the stability of the propagating radical.

Table 1: Hypothetical Parameters for Radical Polymerization of this compound

| Parameter | Expected Influence of 1-Nitronaphthalene Group | Rationale |

| Rate of Polymerization | Potentially Slower | The bulky substituent can sterically hinder the approach of the monomer to the growing polymer chain. |

| Polymer Molecular Weight | Potentially Lower | Increased likelihood of chain termination or transfer reactions due to steric and electronic factors. |

| Glass Transition Temperature (Tg) | Higher | The rigid naphthalene ring in the side chain would restrict chain mobility, leading to a higher Tg compared to polymers like polystyrene. |

| Solubility | Soluble in polar organic solvents | The polar nitro group would increase the polymer's affinity for polar solvents. |

To tailor the properties of the final material, this compound could be copolymerized with other vinyl monomers. Copolymerization can introduce a variety of functional groups and modify the physical and chemical properties of the resulting polymer. For instance, copolymerization with a more flexible monomer, such as methyl acrylate, could lower the glass transition temperature of the resulting copolymer, making it more processable.

The reactivity ratios of this compound with other monomers would need to be determined experimentally to predict the composition and structure of the copolymer. These ratios are influenced by the relative reactivities of the propagating radicals and the monomers. The electron-withdrawing nitro group in this compound would likely make it an electron-acceptor monomer, favoring copolymerization with electron-donor monomers.

Table 2: Potential Comonomers for Copolymerization with this compound and Expected Properties of Copolymers

| Comonomer | Type | Potential Copolymer Property | Application Area |

| Styrene | Non-polar, Aromatic | Enhanced thermal stability, modified refractive index | Optical materials, high-performance plastics |

| Methyl Methacrylate | Polar, Acrylate | Improved mechanical strength and optical clarity | Specialty plastics, coatings |

| N-vinylcarbazole | Electron-rich, Heterocyclic | Photoconductive or charge-transporting properties | Organic electronics, photorefractive materials |

| Acrylic Acid | Hydrophilic, Acidic | pH-responsive behavior, improved adhesion | Smart materials, adhesives |

Development of Photoresponsive Materials

The nitronaphthalene unit in this compound suggests its potential use in the development of photoresponsive materials. specificpolymers.com Naphthalene derivatives are known to be photoactive, and the introduction of a nitro group can further enhance these properties, leading to applications in areas such as optical data storage, photo-switching, and photolithography.

Polymers containing nitronaphthalene side chains could exhibit changes in their physical or chemical properties upon exposure to light. For example, the nitronaphthalene moiety could undergo photochemical reactions, such as photoreduction or photocleavage, which could alter the polarity, solubility, or conformation of the polymer chains. This light-induced change could be harnessed to create materials that respond to optical stimuli.

Intermediate in the Synthesis of Specialty Organic Materials

Beyond its role as a monomer, this compound can serve as a valuable intermediate in the synthesis of more complex specialty organic materials. The nitro group can be readily transformed into other functional groups, providing a versatile handle for further chemical modifications.

For example, the nitro group can be reduced to an amino group (-NH2), yielding 2-ethenyl-1-aminonaphthalene. This amino-functionalized monomer could then be used to synthesize polymers with different properties or be a precursor for the synthesis of dyes, pharmaceutical compounds, or ligands for metal complexes. The vinyl group can also undergo a variety of chemical reactions, such as addition reactions, allowing for the attachment of other functional moieties. This dual functionality makes this compound a potentially useful building block in organic synthesis.

Environmental Photochemistry and Biotransformation Studies

Atmospheric Degradation Pathways

Once released into the atmosphere, nitro-PAHs are subject to various degradation processes. The presence of an ethenyl (vinyl) group on the naphthalene (B1677914) ring of 2-ethenyl-1-nitronaphthalene would be expected to significantly influence its atmospheric reactivity compared to its non-ethenylated counterparts like 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648).

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, Nitrate (B79036) Radicals)

The primary daytime loss process for many volatile organic compounds in the troposphere is their reaction with the hydroxyl (OH) radical. For alkylnaphthalenes, this reaction is rapid, with calculated lifetimes on the order of hours. nih.gov The addition of an ethenyl group, which is itself highly reactive towards OH radicals, would likely decrease the atmospheric lifetime of this compound even further. The OH radical can add to the aromatic ring or to the double bond of the ethenyl group, initiating a cascade of oxidation reactions.

Reactions with ozone (O₃) are another important atmospheric sink, particularly for compounds containing unsaturated carbon-carbon bonds. The ethenyl group would be susceptible to ozonolysis, leading to the cleavage of the double bond and the formation of aldehydes and other oxygenated products.

During nighttime, the nitrate radical (NO₃) becomes a significant oxidant. Gas-phase reactions of naphthalene and alkylnaphthalenes with the NO₃ radical are known to occur, proceeding through the initial addition of the radical to the aromatic system. acs.org These reactions can be a notable formation route for other nitro-PAHs. ca.gov The presence of the ethenyl group in this compound would provide an additional reactive site for NO₃ radicals.

Photolytic Degradation Processes

Photolysis, the degradation of a molecule by light, is a major atmospheric removal pathway for many nitro-PAHs. osti.govresearchgate.net Studies on 1-nitronaphthalene and 2-nitronaphthalene have shown that their susceptibility to photolysis is dependent on the molecular structure, specifically the orientation of the nitro group relative to the aromatic ring. researchgate.net For instance, 1-nitronaphthalene, with a non-planar nitro group, undergoes photolysis more rapidly than the more planar 2-nitronaphthalene. researchgate.net The atmospheric lifetime of 1-nitronaphthalene due to photolysis can be as short as half an hour. researchgate.net It is plausible that this compound would also be susceptible to photolytic degradation, although its specific absorption spectrum and quantum yield would need to be experimentally determined.

Formation of Atmospheric Transformation Products

The atmospheric degradation of nitro-PAHs leads to a variety of transformation products. The photolysis of 1-nitronaphthalene is known to produce 1,4-naphthoquinone. researchgate.net More extensive oxidation of nitronaphthalenes can result in the formation of smaller, more common acids such as nitrous, formic, acetic, and nitric acids, as well as compounds like 1- and 2-naphthol (B1666908) and 2-carboxybenzaldehyde. copernicus.org Given the reactivity of the ethenyl group, the atmospheric oxidation of this compound would be expected to yield a complex mixture of products, including those resulting from the oxidation of the side chain (e.g., aldehydes, carboxylic acids) in addition to the transformation products of the nitronaphthalene core.

Microbial Degradation and Biotransformation